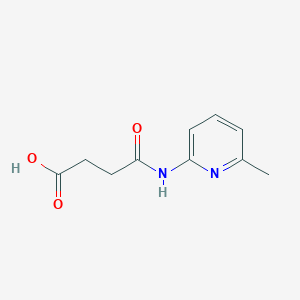

N-(6-Methyl-pyridin-2-yl)-succinamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-Methyl-pyridin-2-yl)-succinamic acid” is a chemical compound. Based on its name, it likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

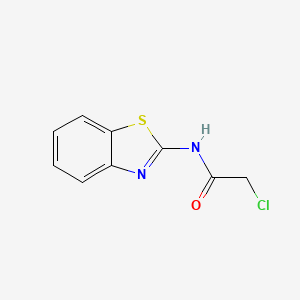

While specific synthesis methods for “N-(6-Methyl-pyridin-2-yl)-succinamic acid” were not found, a related compound, “(6-methyl-pyridin-2-ylamino)-acetic acid”, was synthesized through the rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid .

Applications De Recherche Scientifique

Antibacterial Activity

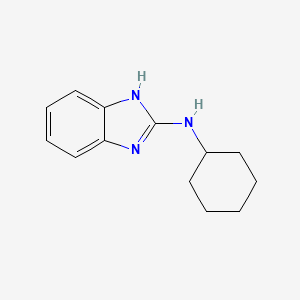

One of the most significant applications of “N-(6-Methyl-pyridin-2-yl)-succinamic acid” is its use in enhancing antibacterial activity. In a study, two new complexes, Cu(II)-2-amino-6-methylpyridine and Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid, were synthesized and characterized to find out the effect of polarity, active groups, and complexation on antibacterial activity . The novel ligand, (6-methyl-pyridin-2-ylamino)-acetic acid, was synthesized through the rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid in less than one minute . The complex [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)2]Cl2·H2O inhibited the highest antibacterial activity .

Synthesis of Complexes

“N-(6-Methyl-pyridin-2-yl)-succinamic acid” is used in the synthesis of complexes. For instance, the complex of Cu(II) with 2-amino-6-methylpyridine was prepared from the reaction of CuCl2·2H2O and 2-amino-6-methylpyridine in a mole ratio of 1: 4 in methanol . Another complex of Cu(II) with (6-methyl-pyridin-2-ylamino)-acetic acid was synthesized through the reaction of CuCl2·2H2O and (6-methyl-pyridin-2-ylamino)-acetic acid in a 1:2 mole (metal:ligand) ratio in methanol .

Coordination Chemistry

The compound plays a significant role in coordination chemistry. In the complexes synthesized, 2-amino-6-methylpyridine is coordinated to Cu(II) via the N-H group, while, (6-methyl-pyridin-2-ylamino)-acetic acid through the carboxylic group . Both complexes were paramagnetic and are expected to have square planar geometry .

Propriétés

IUPAC Name |

4-[(6-methylpyridin-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7-3-2-4-8(11-7)12-9(13)5-6-10(14)15/h2-4H,5-6H2,1H3,(H,14,15)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGKRAJXJGXBAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)

![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)